Trifluperidol hydrochloride
Overview
Description
Trifluperidol is a typical antipsychotic medication used for the treatment of psychoses including mania and schizophrenia . It belongs to the butyrophenone chemical class and was discovered at Janssen Pharmaceutica in 1959 . It is mostly used in positive symptoms of schizophrenia .
Synthesis Analysis
The synthesis of Trifluperidol involves the Grignard reaction between 1-benzyl-4-piperidone and 3-bromobenzotrifluoride . The benzyl protecting group is then removed through catalytic hydrogenation to give 4-[3-(trifluoromethyl)phenyl]-4-piperidinol .Molecular Structure Analysis
The molecular formula of Trifluperidol hydrochloride is C22H24ClF4NO2 . The molecular weight is 445.9 g/mol . The IUPAC name is 1-(4-fluorophenyl)-4-[4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl]butan-1-one;hydrochloride .Physical And Chemical Properties Analysis
Trifluperidol hydrochloride is a solid compound . The molecular weight is 445.9 g/mol . The molecular formula is C22H24ClF4NO2 .Scientific Research Applications
Antipsychotic Treatment
Trifluperidol hydrochloride is a dopamine receptor antagonist with antipsychotic effects . It’s used in the treatment of schizophrenia . This neuroleptic penetrates the brain and also affects the glial cells leading to increased release of proinflammatory cytokines .
Treatment of Mania and Hypomania
Trifluperidol is indicated for the treatment of acute and chronic conditions such as mania and hypomania . These are mood states characterized by persistent elevation of mood, increased energy, and other symptoms.
Treatment of Organic Psychoses
Organic psychoses are mental disorders due to a specific organic factor and not a primary disturbance of mental function . Trifluperidol has been used to treat these conditions .
Childhood Behavioral Disorders
Trifluperidol has been used in the treatment of childhood behavioral disorders . These disorders can include attention deficit hyperactivity disorder (ADHD), oppositional defiant disorder (ODD), and others .
Agitation in Psychotic Illness
Trifluperidol is used to manage agitation in psychotic illnesses . Agitation can be a common symptom in these conditions, and managing it can significantly improve the quality of life for these patients .
Treatment of Motor Tics
Motor tics are sudden, rapid, recurrent, nonrhythmic movements or vocalizations. Trifluperidol has been used in the treatment of motor tics .
Potential COVID-19 Therapeutic
Recent studies suggest that Trifluperidol could be a novel inhibitor of the ADRP domain of Nsp3, a non-structural protein of SARS-CoV-2 . Therefore, Trifluperidol could potentially be used to help control the spread of COVID-19, either alone or in combination with antiviral agents .
Metabolic Effects
Trifluperidol alters the metabolism of carbohydrates and amino acids in the brain cortex . This could have implications for the treatment of metabolic disorders or conditions where these pathways are disrupted .
Mechanism of Action
Target of Action
Trifluperidol hydrochloride, a derivative of butyrophenone, primarily targets the Dopamine D2 receptors . These receptors play a crucial role in the regulation of the brain’s reward system and motor control .
Biochemical Pathways
The primary biochemical pathway affected by Trifluperidol hydrochloride is the dopaminergic synapse . By blocking the Dopamine D2 receptors, it disrupts the normal functioning of this pathway, leading to altered neurotransmission .
Pharmacokinetics
Like other antipsychotic drugs, its absorption, distribution, metabolism, and excretion (adme) properties would significantly impact its bioavailability and therapeutic effects .
Result of Action
The molecular and cellular effects of Trifluperidol hydrochloride’s action primarily manifest as changes in mood, behavior, and perception . It can also cause more severe side effects, especially tardive dyskinesia and other extrapyramidal effects .
Action Environment
The action, efficacy, and stability of Trifluperidol hydrochloride can be influenced by various environmental factors.
Safety and Hazards
properties
IUPAC Name |
1-(4-fluorophenyl)-4-[4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl]butan-1-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23F4NO2.ClH/c23-19-8-6-16(7-9-19)20(28)5-2-12-27-13-10-21(29,11-14-27)17-3-1-4-18(15-17)22(24,25)26;/h1,3-4,6-9,15,29H,2,5,10-14H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYGQXRZAHIZHQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC(=CC=C2)C(F)(F)F)O)CCCC(=O)C3=CC=C(C=C3)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClF4NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2045810 | |
Record name | Trifluperidol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2045810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2062-77-3 | |
Record name | Trifluperidol hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2062-77-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trifluperidol hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169875 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Trifluperidol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2045810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trifluperidol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.519 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIFLUPERIDOL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UIC8RB6P81 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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